
1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone
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Overview
Description
1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl group at the 4th position and an ethanone group attached to the nitrogen atom of the dihydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Attachment of Ethanone Group: The ethanone group can be introduced by acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for efficient production.
Chemical Reactions Analysis
Reaction Types and Key Transformations
1.1. Condensation Reactions
The compound undergoes condensation with aldehydes, ketones, and active methylene compounds. For example:
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Reaction with hydrazine hydrate : Forms 3-diazenyl-4-methyl-3,4-dihydroquinoxaline-2-carbohydrazide (10 ) via nucleophilic addition to the carbonyl group, accompanied by elimination of ethanol .
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Reaction with ethyl acetoacetate : Produces ethyl 3-(2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)hydrazono)butanoate (8 ) under reflux conditions .
1.2. Cycloaddition and Cyclization
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Nucleophilic addition to α,β-unsaturated carbonyls : Reacts with carbonyl esters like acetyl coumarin in boiling dioxane to form derivatives such as (Z)-4-methyl-3-oxo-N′-(3-oxo-1-phenylbutylidene)-3,4-dihydroquinoxaline-2-carbohydrazide (9 ) via elimination of ethanol .
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Pyrazolo-derivative formation : Reaction with acetylacetone yields N-pyrazolo derivatives, as evidenced by singlet signals in the ¹H-NMR spectrum corresponding to pyrazole protons .
1.3. Organophotoredox 1,6-Addition
Under visible-light irradiation (455 nm) using Fukuzumi's photocatalyst ([Mes-Acr-Me]*+), the compound undergoes 1,6-conjugate radical addition to para-quinone methides . This reaction involves:
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Single-electron transfer (SET) : Formation of a nucleophilic α-amino radical intermediate.
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Electrophilic trapping : Reaction with the electrophilic exocyclic carbon of the quinone methide.
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Oxidative quenching : Formation of alkoxide intermediates, which protonate to yield phenol derivatives (e.g., 3aa ) with functionalized dihydroquinoxalin-2-one moieties .
Specific Reaction Examples and Yields
Mechanistic Insights
The organophotoredox 1,6-addition mechanism involves:
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SET initiation : Excited photocatalyst oxidizes the dihydroquinoxalin-2-one to a radical cation (I ).
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Dehydration : Proton loss generates nucleophilic α-amino radical (II ).
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1,6-Addition : Radical attacks the electrophilic quinone methide at the 1,6-position.
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Oxidative quenching : Phenoxyl radical (III ) oxidizes the photocatalyst, forming alkoxide (IV ) and final product .
Substituent Effects
Electron-donating (e.g., methyl) and withdrawing groups (e.g., fluorine) on the quinoxaline ring influence reaction efficiency:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone possess significant cytotoxic effects against cancer cell lines, including leukemia and breast cancer cells. For instance, compounds derived from this scaffold have demonstrated IC50 values in the low micromolar range against specific cancer types .
- Anti-inflammatory Properties : Some derivatives act as dual inhibitors of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory diseases. The inhibition of COX-2 has been linked to reduced inflammation and pain relief .
- Antiviral Activity : Research indicates that certain analogs may exhibit antiviral properties, particularly against HIV, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Clinical trials have highlighted the potential of these compounds in HIV treatment regimens .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of 3,4-dihydroquinoxaline derivatives on human leukemia cell lines (HL60, K562). The results indicated that specific modifications to the this compound structure significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of 0.12 µM against K562 cells .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of compounds derived from this compound. The study demonstrated that these compounds effectively inhibited COX-2 activity in vitro, leading to a reduction in prostaglandin E2 levels. This suggests their utility in developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
- 4-Methyl-3,4-dihydro-2H-quinoxaline-1,6-dicarboxylic acid 1-tert-butyl ester
- 4-Methyl-3,4-dihydro-2H-quinoxaline-1,7-dicarboxylic acid 1-tert-butyl ester
Comparison: 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for distinct applications. For instance, the presence of the ethanone group may enhance its ability to act as an acylating agent or interact with biological targets.
Biological Activity
1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound notable for its quinoxaline structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₁₁H₁₄N₂O, and it features a 3,4-dihydroquinoxaline ring system substituted with an ethanone group. Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 189.25 g/mol
- IUPAC Name : 1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated significant activity against various pathogens. For example, derivatives of quinoxaline compounds have been evaluated for their minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL .
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. For instance, one derivative demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells, compared to doxorubicin's IC50 of 3.23 µg/mL . This indicates that modifications to the quinoxaline structure can enhance anticancer efficacy.
Neuroprotective Effects
Research into the neuroprotective effects of quinoxaline derivatives suggests that they may offer protective benefits in neurodegenerative conditions. Compounds similar to this compound have been shown to exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is often influenced by their structural modifications. A comparative analysis of various quinoxaline compounds reveals that electron-donating groups enhance activity while electron-withdrawing groups tend to reduce it. The presence of specific substituents at particular positions on the quinoxaline ring significantly affects the pharmacological profile .
Compound Name | Structure Type | Biological Activity |
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2-Aminoquinoxaline | Quinoxaline derivative | Antimicrobial and anticancer properties |
3-Methylquinoxaline | Methyl-substituted | Neuroprotective effects |
6-Chloroquinoxaline | Halogenated | Antiviral activity |
2,3-Dihydroquinoxaline | Saturated derivative | Anticancer and anti-inflammatory properties |
Case Studies
Several case studies highlight the biological activities of this compound and its derivatives:
- Anticancer Evaluation : A series of studies evaluated the efficacy of various quinoxaline derivatives against multiple cancer cell lines. One study found that compounds with specific substitutions showed enhanced growth inhibition in melanoma and breast cancer cell lines .
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of quinoxaline derivatives, revealing potent activity against resistant bacterial strains with significant reductions in biofilm formation .
Properties
CAS No. |
669695-07-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
BQFCQMSMDCSNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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